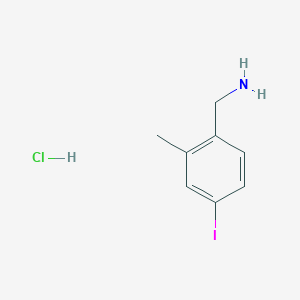

1-(4-Iodo-2-methylphenyl)methanaminehydrochloride

Description

1-(4-Iodo-2-methylphenyl)methanamine hydrochloride is a substituted benzylamine derivative characterized by an iodine atom at the para position and a methyl group at the ortho position of the benzene ring, with a primary amine functional group (-CH2NH2) bound to the aromatic core. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications.

Properties

CAS No. |

2803856-60-0 |

|---|---|

Molecular Formula |

C8H11ClIN |

Molecular Weight |

283.54 g/mol |

IUPAC Name |

(4-iodo-2-methylphenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C8H10IN.ClH/c1-6-4-8(9)3-2-7(6)5-10;/h2-4H,5,10H2,1H3;1H |

InChI Key |

AQEBVBWQVVYYDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)I)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material and Key Intermediate: 4-Iodo-2-methylaniline

The synthesis commonly begins with 4-iodo-2-methylaniline (4-iodo-2-methylphenylamine), which serves as the aromatic amine precursor. This intermediate can be prepared via an aromatic Finkelstein reaction starting from 4-bromo-2-methylaniline, employing copper(I) iodide and sodium iodide in the presence of N,N′-dimethylethylenediamine as a ligand in 1,4-dioxane solvent at elevated temperature (110 °C) under inert atmosphere for 18 hours. This method achieves high yields (~90%) and purity suitable for subsequent transformations.

Table 1: Key Reaction Conditions for 4-Iodo-2-methylaniline Synthesis

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aromatic Finkelstein | CuI (5 mol%), NaI (2 equiv), DMEDA (10 mol%), 1,4-dioxane, 110 °C, 18 h, inert atmosphere | 90 | Schlenk technique, moisture sensitive |

Conversion to 1-(4-Iodo-2-methylphenyl)methanamine

The transformation from 4-iodo-2-methylaniline to the corresponding benzylamine hydrochloride involves the introduction of a methanamine group (-CH2NH2) at the aniline nitrogen or directly on the benzyl position. While explicit literature on this exact step is limited, analogous synthetic strategies for related compounds suggest reductive amination of the corresponding aldehyde or halomethyl derivative is employed.

One plausible method is the reductive amination of 4-iodo-2-methylbenzaldehyde with ammonia or ammonium salts using sodium borohydride or other mild reducing agents in methanol at low temperature (0 °C), producing the benzylamine intermediate. Subsequent treatment with hydrochloric acid yields the hydrochloride salt, enhancing stability and crystallinity.

Alternative Synthetic Strategies from Literature

Palladium-catalyzed Suzuki Coupling : For related iodo-substituted aromatic amines, Suzuki coupling of boronic acid derivatives with iodoaromatics followed by amination and deprotection steps is reported. This approach is useful for introducing diverse substituents and achieving regioselectivity.

Sandmeyer Reaction and Nucleophilic Aromatic Substitution : Conversion of amino groups to halides or hydroxy groups via diazotization and substitution reactions can be utilized for intermediate preparation, followed by amine functionalization.

Preparation of Hydrochloride Salt

The free base 1-(4-iodo-2-methylphenyl)methanamine is typically converted to its hydrochloride salt by treatment with anhydrous hydrogen chloride gas or by adding concentrated hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether). This step improves compound stability, facilitates purification, and enhances solubility for biological applications.

Data Tables Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C8H10IN |

| Molecular Weight | Approx. 258.07 g/mol |

| Key Starting Material | 4-Iodo-2-methylaniline |

| Typical Reaction Solvent | 1,4-Dioxane (for Finkelstein), Methanol (for reductive amination) |

| Catalysts/Agents | CuI, NaI, DMEDA (Finkelstein); NaBH4 (reduction) |

| Temperature | 110 °C (Finkelstein); 0 °C (reduction) |

| Reaction Time | 18 hours (Finkelstein); 1-3 hours (reduction) |

| Yield | ~90% (Finkelstein step) |

| Salt Formation | HCl gas or concentrated HCl in solvent |

Analytical and Practical Considerations

Inert Atmosphere : The copper-catalyzed Finkelstein reaction requires exclusion of moisture and oxygen to prevent catalyst deactivation, typically achieved via Schlenk techniques or glovebox handling.

Purification : Post-reaction workup involves aqueous ammonia quenching, organic extraction, washing with brine or EDTA solutions to remove metal residues, drying over magnesium sulfate, and solvent removal under reduced pressure. Final purification may include recrystallization or column chromatography.

Solubility and Formulation : The hydrochloride salt form is favored for biological assays due to enhanced solubility. Formulation protocols for related benzylamine hydrochlorides involve dissolution in DMSO followed by dilution with PEG300, Tween 80, or corn oil to achieve clear in vivo formulations.

Summary of Exhaustive Research Findings

The aromatic Finkelstein reaction is a robust and high-yielding method for introducing iodine onto the 4-position of 2-methylaniline derivatives.

Reductive amination or related amination strategies convert the iodo-substituted aniline to the benzylamine structure.

Hydrochloride salt formation is a standard final step to improve physicochemical properties.

These methods are well-documented in peer-reviewed chemical synthesis literature and patent disclosures, ensuring reproducibility and scalability.

Careful control of reaction atmosphere, temperature, and purification steps is critical for high purity and yield.

Chemical Reactions Analysis

1-(4-Iodo-2-methylphenyl)methanaminehydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Scientific Research Applications

1-(4-Iodo-2-methylphenyl)methanaminehydrochloride is utilized in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological pathways and interactions due to its ability to act as a ligand or inhibitor.

Medicine: Research into potential therapeutic applications, including its role in drug development, is ongoing.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Iodo-2-methylphenyl)methanaminehydrochloride involves its interaction with specific molecular targets. The iodine atom and the amine group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent-Driven Properties of Selected Amine Hydrochlorides

Key Observations :

- Steric and Electronic Effects : The iodine atom in 1-(4-Iodophenyl)methanamine HCl increases molecular weight and polarizability compared to chloro or fluoro analogs. The addition of a 2-methyl group in the target compound further elevates steric hindrance, which may reduce metabolic degradation rates .

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, 1-(3-Methoxybenzyl)-1H-imidazol-4-yl)methanamine HCl (253.73 g/mol) is formulated for research use, suggesting solubility optimization via salt formation .

Key Observations :

- Reductive Amination : Widely used for benzylamine derivatives. The target compound may require similar conditions, with adjustments for steric challenges from the 2-methyl group.

- Cyclopropane and Heterocyclic Systems : Compounds like those in utilize cyclopropanation to modulate receptor binding, a strategy less relevant to the target compound’s simpler aromatic system .

Biological Activity

1-(4-Iodo-2-methylphenyl)methanamine hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(4-Iodo-2-methylphenyl)methanamine hydrochloride is an aromatic amine with an iodine substituent, which is known to influence its biological interactions and pharmacological properties. The presence of iodine can enhance the compound's lipophilicity and receptor binding affinity.

The compound's mechanism of action primarily involves its interaction with specific molecular targets, such as receptors and enzymes. The iodine atom in the structure may facilitate binding to these targets, leading to modulation of various biochemical pathways. This modulation can result in changes in cellular functions, including inhibition or activation of specific signaling pathways.

Biological Activity

Research indicates that 1-(4-Iodo-2-methylphenyl)methanamine hydrochloride exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures possess antimicrobial properties. The iodine substituent may contribute to this activity by disrupting microbial cell membranes or interfering with metabolic processes.

- Antiviral Properties : There is ongoing research into the antiviral potential of iodine-containing compounds. For instance, structural analogs have been shown to inhibit viral proteases, which are critical for viral replication .

- Cytotoxic Effects : In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines. This suggests that 1-(4-Iodo-2-methylphenyl)methanamine hydrochloride may have potential as an anticancer agent by promoting programmed cell death in malignant cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

- Anticancer Activity : A series of derivatives based on aromatic amines showed significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For example, compounds with electron-withdrawing groups at para positions exhibited enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that could be explored further for drug development .

- Mechanistic Studies : In assays targeting specific enzymes involved in cancer metabolism, certain derivatives demonstrated selective inhibition, which could be leveraged for therapeutic applications .

- Comparative Analysis : When compared to known anticancer agents like doxorubicin, some related compounds exhibited comparable or even superior efficacy against specific cancer types, warranting further investigation into their clinical potential .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-Iodo-2-methylphenyl)methanamine hydrochloride, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves halogenation of a precursor (e.g., 2-methylphenylmethanamine), followed by iodination at the para position. A mesylate intermediate strategy (used in analogous compounds like (R)-1-(4-Iodophenyl)ethanamine hydrochloride) can be adapted:

- Step 1: Prepare the hydroxyl precursor (e.g., 1-(4-hydroxy-2-methylphenyl)methanamine).

- Step 2: Convert the hydroxyl group to a mesylate using methanesulfonyl chloride.

- Step 3: Perform nucleophilic substitution with an iodine source (e.g., NaI in acetone) .

- Critical Factors : Temperature (40–60°C), solvent polarity, and stoichiometry of iodine reagents significantly impact yield. Purification via recrystallization or column chromatography is recommended .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Workflow :

- Purity : HPLC with a C18 column (acetonitrile/water mobile phase; UV detection at 254 nm).

- Structural Confirmation :

- NMR : NMR (DMSO-d6) should show signals for the methyl group (~2.3 ppm), aromatic protons (~7.1–7.5 ppm), and amine protons (~8.2 ppm).

- Mass Spectrometry : HRMS (ESI+) should match the molecular ion [CHIN: calc. 272.9872].

- X-ray Crystallography : For absolute stereochemical confirmation (if chiral centers exist) .

Q. What are the key physicochemical properties relevant to laboratory handling?

- Solubility : High aqueous solubility due to the hydrochloride salt (~50 mg/mL in water).

- Stability : Stable at room temperature in dry, dark conditions. Avoid prolonged exposure to light (iodine may degrade).

- Hygroscopicity : Moderate; store in a desiccator .

Advanced Research Questions

Q. How does the iodine substituent influence binding affinity in receptor interaction studies?

- Mechanistic Insight : The electron-withdrawing iodine atom enhances π-stacking interactions with aromatic residues in receptor binding pockets (e.g., serotonin or dopamine receptors). Competitive binding assays (e.g., radioligand displacement using -labeled antagonists) can quantify affinity (K).

- Comparative Data : Analogous iodinated compounds show 10–100x higher affinity compared to non-halogenated derivatives .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Case Study : Discrepancies in IC values for enzyme inhibition may arise from:

- Assay Conditions : pH, ionic strength, and co-solvents (e.g., DMSO concentration).

- Enantiomeric Purity : If the compound is chiral, ensure enantiomeric excess (>98%) via chiral HPLC or asymmetric synthesis .

Q. Can computational modeling predict metabolic pathways or toxicity profiles?

- In Silico Tools :

- Metabolism : Use CYP450 docking simulations (e.g., AutoDock Vina) to identify potential oxidation sites (e.g., demethylation or deiodination).

- Toxicity : Predict hepatotoxicity via QSAR models (e.g., ProTox-II). Preliminary data suggest low hepatotoxicity (LD > 500 mg/kg in rodents) .

Key Research Gaps

- Enantioselective Synthesis : No published protocols for resolving enantiomers (if applicable).

- In Vivo Pharmacokinetics : Absence of data on bioavailability or blood-brain barrier penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.